molecular formula C10H8ClNO3 B1338879 Methyl 4-chloro-2-(cyanomethoxy)benzoate CAS No. 89525-72-4

Methyl 4-chloro-2-(cyanomethoxy)benzoate

Cat. No. B1338879
CAS RN: 89525-72-4
M. Wt: 225.63 g/mol
InChI Key: BMARDGPHPGIMTM-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-(cyanomethoxy)benzoate” is a unique chemical compound. It has the empirical formula C10H9NO3 and a molecular weight of 191.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-2-(cyanomethoxy)benzoate” can be represented by the SMILES string N#CCOC1=CC=C (C=C1)C (OC)=O . The InChI representation is 1S/C10H9NO3/c1-13-10 (12)8-2-4-9 (5-3-8)14-7-6-11/h2-5H,7H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-2-(cyanomethoxy)benzoate” is a solid substance . More detailed physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.

Scientific Research Applications

Hydrothermal Synthesis and Photoluminescence

A study by Wang et al. (2012) discusses the hydrothermal synthesis of a 2D cadmium(II) coordination polymer using methyl 4-(cyanomethoxy)benzoate. This study highlights the in situ synthesis of a new tetrazolate-based ligand and its application in forming a coordination polymer with photoluminescent properties, demonstrating potential applications in materials science and photoluminescent materials research (Wang et al., 2012).

Photophysical Properties

Kim et al. (2021) synthesized derivatives of methyl 4-(cyanomethoxy)benzoate and studied their photophysical properties, revealing the influence of methoxy and cyano groups on luminescence properties. This research contributes to the understanding of how substituents affect the luminescence and quantum yield of organic molecules, offering insights for developing materials with tailored photophysical characteristics (Kim et al., 2021).

Chemosensors for Fluoride Ions

Research conducted by Ma et al. (2013) explored the synthesis of novel anion sensors based on methyl 4-chloro-2-(cyanomethoxy)benzoate derivatives. These compounds displayed selective and colorimetric sensing capabilities for fluoride ions, suggesting their utility in developing sensitive tools for environmental and biological monitoring of fluoride ions (Ma et al., 2013).

Radical Chemistry Applications

A study by Bagal et al. (2006) described the preparation of cyano(ethoxycarbonothioylthio)methyl benzoate, showcasing its efficacy as a one-carbon radical equivalent. This compound was utilized for the introduction of an acyl unit via xanthate transfer radical addition to olefins, indicating its potential application in organic synthesis and radical chemistry (Bagal et al., 2006).

Material Science and Liquid Crystals

Naoum et al. (2011) investigated the effects of lateral substitution on the mesophase behavior of 4-(4′-substituted phenylazo)-2-substituted phenyl-4″-alkoxy benzoates, including derivatives of methyl 4-chloro-2-(cyanomethoxy)benzoate. This research has implications for the design and development of new liquid crystal materials with desired thermal and optical properties (Naoum et al., 2011).

Safety And Hazards

“Methyl 4-chloro-2-(cyanomethoxy)benzoate” is classified as a combustible solid . It has a WGK classification of 3 . The flash point is not applicable . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

methyl 4-chloro-2-(cyanomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-10(13)8-3-2-7(11)6-9(8)15-5-4-12/h2-3,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMARDGPHPGIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534513
Record name Methyl 4-chloro-2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2-(cyanomethoxy)benzoate

CAS RN

89525-72-4
Record name Methyl 4-chloro-2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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